8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound belonging to the purine derivative family. These compounds are characterized by their unique fused ring structures and are significant in various biological and medicinal contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be achieved via a multi-step process involving the introduction of the diethylamino and ethylphenoxy groups into the purine nucleus. Typical reaction conditions include:
Temperature: Generally, room temperature to moderate heat.
Solvents: Common solvents used include ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts depending on the specific step of the synthesis.
Industrial Production Methods
Industrial production methods are designed for scalability and efficiency. These typically involve:
Continuous flow reactors to manage reaction conditions more precisely.
Optimized use of catalysts to increase yield and reduce reaction time.
Advanced purification techniques like chromatography to ensure compound purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: : Typically involving reagents like hydrogen peroxide or other peroxides.
Reduction: : Commonly using reducing agents like lithium aluminum hydride.
Substitution: : Frequently involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, usually in dry ether.
Substitution: : Halogenated compounds as precursors, in the presence of catalysts like palladium on carbon.
Major Products
Major products of these reactions include hydroxylated derivatives, reduced amines, and substituted purine compounds, each with potential pharmacological activity.
Scientific Research Applications
In Chemistry
The compound is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
In Biology and Medicine
Pharmacology: : Investigated for its potential as a therapeutic agent in treating neurological disorders.
Biochemistry: : Studied for its role in enzyme inhibition and interaction with nucleic acids.
In Industry
Agriculture: : Potential use as a growth regulator or protective agent for crops.
Pharmaceuticals: : Used in the development of new drugs with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets such as:
Enzymes: : Inhibits enzyme activity by binding to the active site or allosteric sites.
Receptors: : Modulates receptor function by acting as an agonist or antagonist.
Pathways: : Influences cellular signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Theophylline: : Another purine derivative, used in treating respiratory diseases.
Caffeine: : Known for its stimulant effects on the central nervous system.
Uniqueness
8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique structural modifications that enhance its interaction with biological targets, potentially offering novel therapeutic benefits.
There you have it—an in-depth exploration of a very complex compound. What next?
Properties
IUPAC Name |
8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-5-14-9-8-10-16(11-14)30-13-15(27)12-26-17-18(22-20(26)25(6-2)7-3)24(4)21(29)23-19(17)28/h8-11,15,27H,5-7,12-13H2,1-4H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWOGFLVYMSQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(CC)CC)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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